3-Isopropyl-4-nitroso-phenol
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Overview
Description
3-Isopropyl-4-nitroso-phenol: is an organic compound that features a phenol group substituted with an isopropyl group at the third position and a nitroso group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-nitroso-phenol can be achieved through several methods. One common approach involves the nitration of 3-isopropylphenol followed by reduction to form the nitroso derivative. The nitration reaction typically requires concentrated nitric acid and sulfuric acid as catalysts. The reduction step can be carried out using reagents such as sodium dithionite or zinc in acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-4-nitroso-phenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: 3-Isopropyl-4-nitrophenol.
Reduction: 3-Isopropyl-4-aminophenol.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: 3-Isopropyl-4-nitroso-phenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. The nitroso group can interact with biological molecules, providing insights into various biochemical pathways .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its derivatives may exhibit antimicrobial or anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-nitroso-phenol involves its interaction with molecular targets through its nitroso and phenolic groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
4-Isopropylphenol: Similar in structure but lacks the nitroso group, making it less reactive in certain chemical reactions.
3-Isopropyl-4-nitrophenol:
3-Isopropyl-4-aminophenol: A reduced form, with distinct chemical properties and uses.
Uniqueness: 3-Isopropyl-4-nitroso-phenol is unique due to the presence of both isopropyl and nitroso groups on the phenol ring.
Properties
Molecular Formula |
C9H11NO2 |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-nitroso-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H11NO2/c1-6(2)8-5-7(11)3-4-9(8)10-12/h3-6,11H,1-2H3 |
InChI Key |
CBFNVMRJXHRYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)N=O |
Origin of Product |
United States |
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